Natriumnaphthenat

Übersicht

Beschreibung

Sodium naphthenate is a chemical compound consisting of sodium salts of naphthenic acids . It is primarily used as a catalyst, emulsifier, and corrosion inhibitor in various applications such as the production of paints, coatings, and lubricants . It appears as a white paste to clear, dark brown liquid .

Synthesis Analysis

Sodium naphthenate can be obtained by reacting ethylene diamine with sodium hydroxide and carbon dioxide . The formation of metal naphthenates, which are emulsion stabilizers and equipment foulers, is deleterious to performance and integrity of these processes and facilities .

Molecular Structure Analysis

Naphthenic acids (NAs) are compounds naturally present in most petroleum sources comprised of complex mixtures with a highly variable composition depending on their origin . Sodium naphthenate deposits contained mainly linear saturated monoprotic NAs .

Physical And Chemical Properties Analysis

Sodium naphthenate is water soluble . It is probably combustible . It is soap-like and weakly basic in its reactions .

Wissenschaftliche Forschungsanwendungen

Natriumnaphthenat ist eine Verbindung mit verschiedenen Anwendungen in der wissenschaftlichen Forschung. Nachfolgend sind sechs verschiedene Anwendungen aufgeführt, die jeweils in einem eigenen Abschnitt beschrieben werden:

Bildung und Minderung von Metallnaphthenaten in Ölfeldern

This compound spielt eine Rolle bei der Bildung von Metallnaphthenaten in Ölfeldern, die zu Betriebsproblemen führen können. Forschungen konzentrierten sich auf das Verständnis der treibenden Kräfte und Mechanismen hinter dieser Bildung und die Entwicklung von Tensiden, die diese Reaktionen hemmen können, um so die Ölförderungsprozesse zu optimieren .

Membrantechnologie für die Ionentrennung

In der Membrantechnologie wurde this compound zur Modifizierung der Oberfläche von Anionenaustauschmembranen verwendet. Diese Modifikation zielt darauf ab, Doppelschichtmembranen zu schaffen, die gegenüber einer Vergiftung durch Naphthenatanionen resistent sind, was für die Trennung von Ionen mit unterschiedlichen hydrophilen Eigenschaften und Ionenradien entscheidend ist .

Nanotechnologie

Forscher der Flinders University haben this compound in der Nanotechnologie eingesetzt, um Goldnanopartikel (und Wasserstoff) in Wasser ohne Verwendung giftiger Chemikalien herzustellen. Dies stellt einen bedeutenden Fortschritt bei der Herstellung umweltfreundlicher Nanomaterialien dar .

Herstellung von elektrogesponnenen Nanofasern

This compound wurde zur Optimierung der Bedingungen für die Herstellung von elektrogesponnenen Nanofasern verwendet. Diese Membranen werden zur Entsalzung und Ionenentfernung eingesetzt und zeigen die Vielseitigkeit der Verbindung in Membranherstellungsprozessen .

Wirkmechanismus

Target of Action

Sodium naphthenate primarily targets the separation processes in oilfield facilities. It acts as an emulsion stabilizer and equipment fouler, affecting the performance and integrity of these processes . Sodium naphthenate is also found in crude oils and oil sands process-affected water (OSPW), where it acts as a surfactant and stabilizes undesirable foams and emulsions .

Mode of Action

Sodium naphthenate interacts with its targets by forming organic salts at the oil-water interface during separation processes . This formation is a result of the reaction of naphthenic acids, which occur naturally in crude oil, with sodium ions in the formation of water . The formation of these salts is deleterious to the performance and integrity of the separation processes in oilfield facilities .

Biochemical Pathways

The formation of sodium naphthenate affects the biochemical pathways involved in the separation of hydrocarbons from produced water in oilfield facilities . The formation of these organic salts disrupts the normal operation of these processes, leading to a decrease in flow assurance, product quality, and environmental compliance .

Result of Action

The primary result of sodium naphthenate’s action is the formation of organic salts at the oil-water interface during separation processes . These salts act as emulsion stabilizers and equipment foulers, disrupting the normal operation of oilfield facilities . This leads to a decrease in flow assurance, product quality, and environmental compliance .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of sodium naphthenate. For instance, the presence of sodium naphthenate in crude oils and OSPW can lead to the stabilization of undesirable foams and emulsions . Additionally, the formation of sodium naphthenate is more likely to occur in more acidic reservoirs, indicating that the pH of the environment can influence the compound’s action .

Safety and Hazards

Sodium naphthenate is probably combustible . If you should spill this chemical, use absorbent paper to pick up all liquid spill material. Seal the absorbent paper, as well as any of your clothing which may be contaminated, in a vapor-tight plastic bag for eventual disposal. Wash any surfaces you may have contaminated with a soap and water solution .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Sodium naphthenate is soap-like and weakly basic in its reactions . It is used as a reductant in the synthesis of organic, organometallic, and inorganic chemistry

Cellular Effects

It has been suggested that Sodium naphthenate can affect the permeability of cell membranes

Molecular Mechanism

Eigenschaften

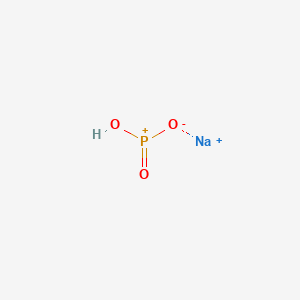

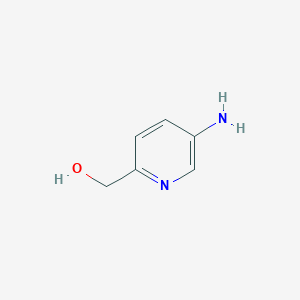

IUPAC Name |

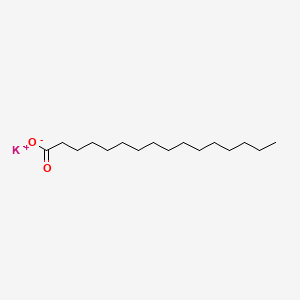

sodium;3-(3-ethylcyclopentyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2.Na/c1-2-8-3-4-9(7-8)5-6-10(11)12;/h8-9H,2-7H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSJSRIUULBTSE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

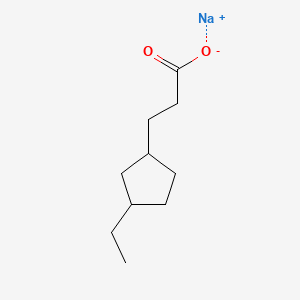

Canonical SMILES |

CCC1CCC(C1)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873022 | |

| Record name | Sodium 3-(3-ethylcyclopentyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium naphthenate appears as white paste to clear, dark brown liquid (NTP, 1999). The sodium salts of any one or of a mixture of a group of saturated fatty acids derived from petroleum. | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.059 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

61790-13-4, 1135335-98-6 | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium naphthenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061790134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthenic acids, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-(3-ethylcyclopentyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthenic acids, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)